molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)

Cat. No.: B3089569
CAS No.: 1196147-60-0
M. Wt: 578.6 g/mol
InChI Key: NSPIEVFIMGNWDW-UHFFFAOYSA-L
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Description

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications. It has a molecular formula of C28H72Cl2N2P2Ru and a molecular weight of 670.816 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium chloride with 3-(di-t-butylphosphino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from reactions involving Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary products are reduced forms of the starting materials .

Scientific Research Applications

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center acts as a catalytic site, enabling the activation and transformation of reactants. The compound’s phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions .

Properties

CAS No.

1196147-60-0

Molecular Formula

C22H52Cl2N2P2Ru

Molecular Weight

578.6 g/mol

IUPAC Name

3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride

InChI

InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2

InChI Key

NSPIEVFIMGNWDW-UHFFFAOYSA-L

SMILES

CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl

Canonical SMILES

CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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